N-(furan-2-ylmethyl)pyridine-3-carboxamide
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Overview
Description
N-(furan-2-ylmethyl)pyridine-3-carboxamide is an organic compound that features a furan ring attached to a pyridine ring via a carboxamide linkage. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and pyridine rings in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)pyridine-3-carboxamide typically involves the reaction of furan-2-carboxylic acid with pyridine-3-carboxamide in the presence of a coupling agent. One common method is to use N,N’-dicyclohexylcarbodiimide (DCC) as the coupling agent, which facilitates the formation of the amide bond under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using more efficient coupling agents and solvents that are easier to handle on a large scale. Additionally, continuous flow reactors can be employed to enhance the reaction efficiency and yield. The use of automated systems can also help in maintaining consistent reaction conditions and improving the overall productivity.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Both the furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong bases like sodium hydride (NaH) for nucleophilic substitution.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted furan and pyridine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(furan-2-ylmethyl)pyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as a pharmacophore in drug design. The furan and pyridine rings can interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound derivatives have shown promise as anti-inflammatory and anti-cancer agents. Their ability to modulate specific biological pathways makes them attractive for further development and clinical testing.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The furan ring can form hydrogen bonds and π-π interactions with proteins, while the pyridine ring can coordinate with metal ions and participate in electron transfer processes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-ylmethyl)furan-2-carboxamide
- N-(furan-2-ylmethyl)pyridine-2-carboxamide
- N-(furan-3-ylmethyl)pyridine-3-carboxamide
Uniqueness
N-(furan-2-ylmethyl)pyridine-3-carboxamide is unique due to the specific positioning of the furan and pyridine rings, which influences its reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards biological targets, making it a valuable scaffold for drug discovery and development.
Properties
Molecular Formula |
C11H10N2O2 |
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Molecular Weight |
202.21 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H10N2O2/c14-11(9-3-1-5-12-7-9)13-8-10-4-2-6-15-10/h1-7H,8H2,(H,13,14) |
InChI Key |
OLEYYNUSGLFIKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
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